Product packaging for SR11237(Cat. No.:CAS No. 146670-40-8)

SR11237

Cat. No.: B1681990
CAS No.: 146670-40-8
M. Wt: 380.5 g/mol
InChI Key: ZZUKALQMHNSWTK-UHFFFAOYSA-N
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Description

Overview of Retinoid Signaling Pathways

Retinoid signaling pathways are crucial biological cascades mediated by retinoids, which are derivatives of vitamin A (retinol). biologists.comnih.govscientificarchives.com Retinol is metabolized within target cells through a two-step oxidation process, first to retinal and then to retinoic acid (RA). nih.govscientificarchives.com RA, particularly the all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid (9-cis-RA) isomers, acts as a ligand for nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.govscientificarchives.comresearchgate.net These receptors function as ligand-activated transcription factors that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) or Retinoid X Receptor Response Elements (RXREs) in the promoter regions of target genes, thereby regulating gene expression. nih.govfrontiersin.org This modulation of gene transcription is fundamental to various physiological processes, including embryonic development, cell differentiation, proliferation, and metabolism. biologists.comnih.govfrontiersin.orgub.edupatsnap.comfrontiersin.org

Retinoid X Receptors (RXRs) as Nuclear Hormone Receptors

Retinoid X Receptors (RXRs) are members of the nuclear receptor superfamily, a large group of transcription factors that play vital roles in regulating gene expression in response to various ligands, including steroid hormones, thyroid hormones, and retinoids. ub.edufrontiersin.orgebi.ac.uktocris.com RXRs are classified within the NR2 subfamily. ub.edu Like other nuclear receptors, RXRs possess a multi-domain structure, including an N-terminal domain (NTD), a DNA-binding domain (DBD), a hinge region, and a ligand-binding domain (LBD). ub.edu The DBD contains zinc fingers that facilitate binding to specific DNA response elements, while the LBD is responsible for ligand binding and interaction with coactivators and corepressors. ub.eduebi.ac.uk

RXR Isoforms and Their Tissue Distribution

There are three main subtypes or isoforms of RXRs: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3). ub.edupatsnap.comashpublications.org These isoforms exhibit both overlapping and distinct tissue distribution patterns throughout the body. ub.edupatsnap.comashpublications.org

RXRα: This isoform is predominantly found in visceral tissues such as the liver, kidney, lung, muscle, and spleen, with lower expression in the adrenals, brain, heart, intestine, and testes. ub.eduashpublications.orgresearchgate.net

RXRβ: RXRβ is characterized by its ubiquitous expression, being relatively abundant in almost all tissues examined. ub.eduashpublications.orgresearchgate.net

RXRγ: RXRγ displays a more restricted expression pattern compared to RXRα and RXRβ. researchgate.netguidetopharmacology.org It is primarily enriched in the brain, heart, and skeletal muscle. patsnap.comashpublications.orgguidetopharmacology.org Two isoforms of RXRγ, RXRγ1 and RXRγ2, have been identified, with RXRγ1 present in the brain and muscle, and RXRγ2 highly expressed in both cardiac and skeletal muscles. ub.eduguidetopharmacology.org

The differential expression of these isoforms contributes to the diverse physiological functions mediated by RXRs in different cell types and tissues. ub.edu

RXR Homodimer and Heterodimer Formation

A key aspect of RXR function is its ability to form dimeric complexes, which are essential for high-affinity DNA binding and transcriptional regulation. nih.govfrontiersin.orgebi.ac.uknih.gov RXRs can form both homodimers (RXR-RXR) and heterodimers with a wide array of other nuclear receptors. ub.edupatsnap.comfrontiersin.orgnih.gov RXRs are known as promiscuous dimerization partners, interacting with at least one fourth of all known human nuclear receptors. ashpublications.orgnih.gov

RXR heterodimerizes with receptors from the NR1 subfamily, including Retinoic Acid Receptors (RARs), Thyroid hormone receptors (TRs), Vitamin D receptors (VDRs), Peroxisome proliferator-activated receptors (PPARs), Liver X receptors (LXRs), and Farnesoid X receptors (FXRs). ub.edupatsnap.comfrontiersin.orgnih.govdiva-portal.org These heterodimers bind to specific DNA response elements, often consisting of direct repeats (DR) of the core motif AGGTCA separated by a specific number of nucleotides (e.g., DR1, DR2, DR3, DR4, DR5). guidetopharmacology.org

The functional outcome of dimerization and ligand binding varies depending on the dimerization partner. RXR heterodimers can be classified as "permissive" or "non-permissive". ub.edu Permissive heterodimers, such as those formed with PPARs or LXRs, can be activated by agonists for either RXR or the partner receptor. ub.edunih.gov Non-permissive heterodimers, like those with RARs, typically require the presence of an RAR agonist for significant transcriptional activation, and RXR agonists alone may be insufficient or result in a weaker response. ub.edudiva-portal.orgnih.gov However, studies have shown that in certain contexts, both RAR and RXR can contribute to the activation of RAR/RXR heterodimers, and efficient cellular responses may require activation of both pathways. diva-portal.org

RXR homodimers can also bind to DNA response elements, particularly DR1 elements, and are capable of activating transcription in a ligand-dependent manner, typically in response to 9-cis-RA or synthetic rexinoids. nih.govoup.com The formation and stability of these dimeric complexes are influenced by interactions within both the DNA binding domain and the ligand binding domain of the receptors. nih.gov

Classification and General Characteristics of SR11237

This compound is a synthetic chemical compound that interacts specifically with Retinoid X Receptors. tocris.comfishersci.ptguidetopharmacology.org Its chemical name is 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1,3-dioxolan-2-yl]-benzoic acid, and it has a molecular weight of 380.48 g/mol . fishersci.pt this compound is also known by the alternative name BMS 649. tocris.com

This compound as a Pan-Retinoid X Receptor (RXR) Agonist

This compound is characterized as a pan-Retinoid X Receptor (RXR) agonist. ub.edupatsnap.comtocris.comfishersci.ptguidetopharmacology.orgciteab.comcenmed.com This means that it is capable of activating all three major RXR isoforms: RXRα, RXRβ, and RXRγ. ub.edupatsnap.com As an agonist, this compound binds to the ligand-binding domain of RXRs, inducing a conformational change that promotes the dissociation of corepressors and the recruitment of coactivator complexes, leading to the modulation of target gene transcription. ub.edupatsnap.com Research findings indicate that this compound can enhance the transcriptional activity of RXR homodimers and influence the formation and activity of RXR heterodimers. nih.govnih.gov For instance, studies have shown that this compound can destabilize RXRα homodimers while promoting the formation of PPARγ:RXRα heterodimers. nih.gov

Absence of Retinoic Acid Receptor (RAR) Activity with this compound

A significant characteristic of this compound is its lack of activity on Retinoic Acid Receptors (RARs). ub.edupatsnap.comashpublications.orgtocris.comfishersci.ptguidetopharmacology.orgciteab.comcenmed.comguidetomalariapharmacology.orgembopress.org Unlike pan-retinoids such as 9-cis-RA, which can activate both RARs and RXRs, this compound is selective for RXRs and does not activate RAR isoforms (RARα, RARβ, RARγ). embopress.org This specificity is important for distinguishing the biological roles mediated solely by RXR activation from those that require RAR signaling. Studies utilizing this compound have provided insights into RAR-independent RXR signaling pathways. embopress.org For example, research in acute promyelocytic leukemia (APL) cells has demonstrated that this compound, despite being inactive on RARs, can induce cell maturation in the presence of a protein kinase A agonist, suggesting an RXR-mediated pathway independent of RAR activation. embopress.org This lack of RAR activity makes this compound a valuable tool for studying the specific functions of RXRs, particularly in contexts where differentiating between RAR and RXR-mediated effects is necessary. sigmaaldrich.com

Detailed Research Findings

Detailed research findings highlight the utility of this compound as a tool to investigate RXR-mediated biological processes. Studies have utilized this compound to explore the role of RXR activation in various cellular contexts, often in combination with ligands for RXR's heterodimer partners.

For example, research examining the effects of PPARγ and RXR ligands on cancer cells demonstrated that while this compound alone only weakly induced RARβ expression, cotreatment with this compound and the PPARγ ligand ciglitazone (B1669021) resulted in a marked increase in RARβ protein expression. aacrjournals.org This cooperative effect suggests that this compound, by activating RXR, can synergize with PPARγ activation to influence the expression of genes like RARβ, which are involved in cell growth and differentiation. aacrjournals.org

Further studies have investigated the impact of this compound on bone development. Research in rodent models showed that administration of this compound in early life caused irregular ossification, premature closure of the growth plate, and reduced long bone growth. biorxiv.org These findings suggest a direct role of RXR activation in regulating endochondral ossification and growth plate biology. biorxiv.org While RXR is known to be involved in bone development, often through heterodimerization with partners like VDR and RAR, the use of the RXR-specific agonist this compound in these studies points towards effects mediated, at least in part, by RXR itself or its permissive heterodimers. biorxiv.org

In vitro studies using homogeneous time-resolved FRET (HTRF) assays have provided insights into how this compound affects RXR dimerization and coactivator recruitment. These studies showed that this compound destabilizes RXRα homodimers. nih.gov Importantly, this compound was also found to promote the formation of PPARγ:RXRα heterodimers, and the incorporation of PPARγ into the heterodimer led to a significant increase in affinity for coactivators, even without a PPARγ ligand. nih.gov This suggests that this compound can indirectly promote coactivator binding to PPARγ by shifting the oligomerization preference of RXRα towards heterodimer formation with PPARγ. nih.gov This highlights a complex allosteric regulation mechanism where an RXR agonist can influence the activity of a heterodimer partner.

Studies in acute promyelocytic leukemia (APL) cells have utilized this compound to demonstrate RAR-independent RXR signaling. embopress.org While this compound alone did not induce differentiation in these cells, co-treatment with this compound and a protein kinase A agonist led to granulocytic maturation, similar to the effect of ATRA. embopress.org This maturation was not inhibited by RAR antagonists, confirming that it was mediated through an RXR-dependent pathway that does not require RAR activation. embopress.org

These research findings collectively illustrate that this compound is a valuable pharmacological tool for dissecting the specific roles of RXR activation, both in homodimeric and heterodimeric contexts, and for uncovering RAR-independent signaling pathways mediated by RXRs.

Alternative Nomenclatures: BMS-649

The chemical compound this compound is also known by alternative names in scientific literature and commercial contexts. A prominent alternative nomenclature for this compound is BMS-649 tocris.commedchemexpress.comrndsystems.comscbt.combiomol.comguidetomalariapharmacology.orgcaymanchem.comnih.gov. This synonym is widely used and recognized when referring to this specific RXR agonist. Other less common synonyms include BMS 188649 and UVI 2108 biomol.comcaymanchem.com. The chemical name for this compound (BMS-649) is 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1,3-dioxolan-2-yl]-benzoic acid tocris.combiomol.com. Its CAS number is 146670-40-8 tocris.comscbt.comfishersci.ptbiomol.comguidetomalariapharmacology.orgcaymanchem.comcenmed.com.

Significance of Selective RXR Modulation in Biological and Biomedical Research

The ability to selectively modulate RXR activity, without significantly affecting other nuclear receptors like RARs, is of considerable significance in biological and biomedical research patsnap.comdoi.org. Due to their role as obligate heterodimer partners for a wide range of other nuclear receptors, RXRs are involved in numerous signaling pathways that regulate diverse physiological processes patsnap.comoup.com. Selective RXR agonists like this compound allow researchers to dissect the specific contributions of RXR signaling within these complex networks guidetopharmacology.orgtocris.commedchemexpress.comrndsystems.comscbt.com.

Research using selective RXR modulators has provided insights into various biological phenomena. For example, studies have investigated the role of RXR activation in cell differentiation, apoptosis, and metabolism patsnap.com. Selective RXR agonists have been used to explore potential therapeutic applications in areas such as cancer, metabolic disorders, and neurodegenerative diseases patsnap.comdoi.orgnih.gov. While non-selective retinoids can activate both RARs and RXRs, leading to a broad range of effects and potential side effects, selective RXR modulation offers the possibility of targeting specific pathways with greater precision patsnap.comoup.comdoi.org.

Detailed research findings using this compound highlight its utility. Studies have shown that this compound can induce RXR/RXR homodimer formation and transactivate reporter genes containing RXR-response elements medchemexpress.com. It has been demonstrated to be effective at transactivating through RXRs but not Retinoic Acid Receptors in cell-based assays medchemexpress.com. Research involving this compound has also explored its effects on cellular differentiation, such as the inhibition of phorbol-12-myristate-13-acetate (PMA)-induced differentiation of monocytic THP-1 cells into macrophages tocris.combiomol.comcaymanchem.com. Furthermore, studies in animal models have utilized this compound to investigate the impact of RXR activation on development and skeletal morphogenesis, revealing that administration of this compound in early life can cause irregular ossification, premature closure of the growth plate, and reduced bone growth medchemexpress.combiomol.comcaymanchem.comnih.govbiorxiv.orguwo.ca. The crystal structure of human RXR alpha ligand-binding domain bound to BMS-649 (this compound) has also been determined, providing structural insights into the interaction between the agonist and the receptor rcsb.org.

Selective RXR modulators are considered a promising approach for developing therapies with potentially reduced side effects compared to pan-retinoids patsnap.comoup.comdoi.org. While some RXR agonists like bexarotene (B63655) have been explored for therapeutic use, they can have side effects such as elevated triglycerides and suppression of the thyroid hormone axis oup.comdoi.orgwikipedia.org. The development of highly selective RXR modulators aims to retain the beneficial effects while minimizing undesirable outcomes patsnap.comoup.comdoi.org.

Compound Information Table

Compound NamePubChem CID
This compound127019
Retinoid X Receptor5743, 9904203, 7364357 (related ligands/concepts)

Note: PubChem CIDs for "Retinoid X Receptor" itself are not directly available as it is a protein. The provided CIDs are for related ligands or concepts found in PubChem during the search uni.lunih.govnih.gov. The CID for this compound (BMS-649) is consistently reported as 127019 tocris.comfishersci.ptguidetomalariapharmacology.orgcenmed.comuni.luciteab.com.

Interactive Data Table Example (Based on gathered data):

Here is an example of how research findings could be presented in a data table format, based on the search results:

Study (First Author, Year)Model SystemThis compound EffectKey FindingCitation
Chiba et al., 1997F9 embryonal carcinoma cellsInvolved in controlling expression of retinoid target genes (via heterodimers)Distinct RXR-RAR heterodimers have differential roles. tocris.comrndsystems.com
Benoit et al., 1999t(15;17) leukemia cellsInduces maturation (RAR-independent signaling)RXR signaling alone can induce maturation. tocris.comrndsystems.com
Zhou et al., 2010Monocytic THP-1 cellsInhibits PMA-induced differentiation into macrophagesRXR agonists can prevent differentiation. tocris.comrndsystems.combiomol.comcaymanchem.com
Dupuis et al., 2019Skeletally immature rats, miceCauses irregular ossification, premature growth plate closure, reduced growthRXR activation in early life disrupts skeletal development. medchemexpress.combiomol.comcaymanchem.comnih.govbiorxiv.orguwo.ca
Gendimenico et al., 1994F9 embryonal carcinoma cells, rhino mouse skinInduces a pleiotropic response distinct from RAR agonistsThis compound (RXR-selective) has different effects compared to all-trans-retinoic acid (RAR agonist). medchemexpress.comsigmaaldrich.com
Egea, Mitschler, Moras, 2002Human RXRalpha ligand-binding domainBinds to the domainCrystal structure resolved, showing homodimer formation and active conformation. rcsb.org
Halstead et al., 2017Bladder cancer cellsActivates PPARs (via RXRA mutations)RXRA mutations can lead to activation of PPARs, driving proliferation. citeab.com
Miura et al., 2020, 2022Human pluripotent stem cellsUsed in engineering brain assembloidsThis compound is utilized in protocols for generating neural circuit models. citeab.com
Simmons et al., 2025Human striatal progenitor cellsUsed in rescue of Huntington's disease phenotypesThis compound is applied in research models for neurodegenerative diseases. citeab.com
Barmpa, Saraiva et al., 2023, 2024Parkinson's disease models (assembloids)Used in modeling early phenotypesThis compound is relevant in studies of neurodegenerative disease mechanisms. citeab.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O4 B1681990 SR11237 CAS No. 146670-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-22(2)11-12-23(3,4)20-15-18(9-10-19(20)22)24(27-13-14-28-24)17-7-5-16(6-8-17)21(25)26/h5-10,15H,11-14H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUKALQMHNSWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3(OCCO3)C4=CC=C(C=C4)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163433
Record name SR 11237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146670-40-8
Record name SR 11237
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146670408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR 11237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Sr11237 Action

Direct Receptor Binding and Activation

SR11237 functions by binding directly to the RXR protein, specifically interacting with its ligand-binding domain. This interaction is crucial for initiating the downstream effects of this compound.

Interaction with RXR Ligand-Binding Domain (LBD)

This compound is a pan-RXR-selective retinoid agonist that directly activates RXRα by binding to its ligand-binding domain (LBD) scbt.comnih.gov. Crystal structures of human RXRα LBD complexed with this compound have been reported, providing insights into this interaction nih.govnih.gov. These structures show RXRα in an agonist-bound active conformation nih.gov.

Conformational Changes Induced by this compound Binding

Binding of a ligand to a nuclear receptor like RXR induces conformational changes, particularly affecting the C-terminal region, including helix 12 (AF-2 domain) diva-portal.orgpnas.org. This ligand-induced conformational shift creates a more compact LBD fold, and the AF-2 helix folds back against the LBD, coming into close contact with the bound ligand diva-portal.org. This compound binding triggers a conformational change in RXRα scbt.com. Studies using fluorescence anisotropy have monitored the structural dynamics of RXRα LBD in the presence of ligands, indicating that ligand binding impacts the mobility of the C-terminus pnas.org. These conformational changes are essential for enabling RXR to bind ligand and for the subsequent recruitment of coactivators diva-portal.org.

Regulation of Nuclear Receptor Dimerization

RXR can form homodimers (RXR/RXR) or heterodimers with a variety of other nuclear receptors, including PPARγ nih.govresearchgate.netnih.gov. This compound plays a significant role in modulating the formation and stability of these dimers, influencing downstream gene expression.

Promotion of RXR/RXR Homodimer Formation and Transactivation

This compound can cause RXR/RXR homodimers to form and transactivate a reporter gene containing an RXR-response element medchemexpress.comselleckchem.comtargetmol.comnih.gov. However, research also indicates that binding of this compound to RXRα can destabilize the RXRα wildtype homodimer nih.govresearchgate.netnih.gov. This destabilization is reflected in an increase in the apparent dissociation constant (Kd) for homodimer formation nih.govresearchgate.net. Despite this destabilizing effect on the pre-formed homodimer, this compound is associated with the formation and transactivation activity of RXR homodimers, suggesting a complex interplay in the dynamic process of dimerization medchemexpress.comselleckchem.comtargetmol.comnih.gov.

Research findings on the effect of this compound on RXRα homodimer formation show an increase in the apparent Kd in the presence of the agonist compared to the absence of ligand. This indicates a reduced stability of the homodimer when this compound is bound nih.govresearchgate.net. For instance, treatment with 10 µM this compound increased the apparent Kd of homodimer formation to approximately 150-200 nM for both wildtype and a total mutant of RXRα nih.govresearchgate.net.

Modulation of RXR Heterodimer Interactions

This compound influences the interaction of RXR with its heterodimer partners, notably promoting the formation and stabilization of certain heterodimers while potentially affecting others differently.

In contrast to its effect on RXR homodimers, this compound has been shown to promote the formation and stabilization of the PPARγ:RXRα heterodimer nih.govresearchgate.netnih.govacs.orgresearchgate.net. This stabilizing effect is reflected in a reduction in the apparent Kd for heterodimer formation in the presence of this compound nih.govresearchgate.net. While this compound is inactive on PPARγ itself, it indirectly promotes coactivator binding to PPARγ by shifting the oligomerization preference of RXRα toward PPARγ:RXRα heterodimer formation nih.govresearchgate.net.

Studies have demonstrated that this compound enhanced the PPARγ:RXR interaction acs.org. The stabilizing effect on the PPARγ:RXRα heterodimer is significant, as shown by a reduction in the apparent Kd nih.govresearchgate.net. This modulation of heterodimer formation by this compound has a major influence on target gene expression nih.gov. Dissociation of the RXR:RXR homodimer is suggested to allow for the formation of the PPARγ:RXR heterodimer nih.gov.

The incorporation of PPARγ into the heterodimer with RXRα results in a substantial gain in affinity for coactivator CBP-1, even in the absence of ligands nih.govresearchgate.net. Consequently, this compound's role in promoting PPARγ:RXRα heterodimer formation indirectly enhances coactivator recruitment to PPARγ nih.govresearchgate.net.

Here is a summary of the observed effects of this compound on RXR dimerization:

Dimer TypeEffect of this compound BindingApparent Kd Change (compared to apo)Effect on Coactivator Recruitment
RXRα HomodimerDestabilizationIncrease nih.govresearchgate.net(Indirectly affects availability for heterodimers)
PPARγ:RXRα HeterodimerStabilizationReduction nih.govresearchgate.netIndirectly promotes to PPARγ nih.govresearchgate.net

This table summarizes key findings regarding the influence of this compound on the dimerization of RXRα.

Nurr1/RXRα Heterodimer Activation and LBD Protein-Protein Interaction (PPI) Inhibition

This compound plays a role in the activation of the Nurr1/RXRα nuclear receptor heterodimer. researchgate.net This activation occurs through a mechanism distinct from classical ligand-dependent nuclear receptor modulation, involving ligand-binding domain (LBD) heterodimer protein-protein interaction (PPI) inhibition. researchgate.net Studies indicate that RXRα ligands like this compound activate Nurr1-RXRα transcription through LBD heterodimer dissociation. researchgate.net This suggests that these ligands function as allosteric PPI inhibitors, leading to the release of a transcriptionally active Nurr1 monomer from a repressive Nurr1-RXRα heterodimeric complex. researchgate.net This mechanism provides a basis for ligand activation of Nurr1 transcription by targeting the Nurr1-RXRα interaction. researchgate.net While this compound shows activity with both Nurr77/RXR and Nurr1/RXR heterodimers, some research suggests it exhibits increased potency for co-activator recruitment and transcriptional activity with the Nurr77/RXR heterodimer compared to the Nurr1/RXR heterodimer and RXR/RXR homodimer. nih.gov

Influence on RAR/RXR Heterodimers: Antagonism of RAR-Dependent Responses

In contrast to its agonistic activity on RXR homodimers and certain RXR heterodimers like Nurr1/RXRα, this compound exhibits an antagonistic influence on RAR/RXR heterodimers, specifically concerning RAR-dependent responses. nih.govaacrjournals.org While RAR/RXR heterodimers typically respond to RAR agonists, the presence of pure RXR agonists like this compound alone is often insufficient to activate these heterodimers efficiently, a phenomenon referred to as "RXR subordination". embopress.org this compound does not synergize with RAR-selective ligands in activating retinoic acid-responsive elements (DR5) via endogenous RAR-RXR; instead, it acts as an antagonist. nih.gov This antagonism of RAR-dependent responses by RXR-specific ligands is consistent with a "squelching" model. nih.govaacrjournals.org In this model, the RXR-specific ligand promotes the formation of RXR/RXR homodimers, thereby reducing the availability of RXR to form the more transcriptionally active RAR/RXR heterodimers. nih.govaacrjournals.org However, interestingly, the inhibition of RXR within an RAR/RXR heterodimer can be partly relieved by an RAR antagonist, suggesting complex allosteric interactions within the heterodimer. diva-portal.org

Coactivator and Corepressor Recruitment Dynamics

The transcriptional activity of nuclear receptors, including RXR heterodimers modulated by this compound, is fundamentally linked to the dynamic recruitment of coactivator and corepressor proteins to the receptor complex. portlandpress.commdpi.com Upon ligand binding, nuclear receptors undergo conformational changes in their ligand-binding domain (LBD), which typically leads to the dissociation of corepressor complexes and the recruitment of coactivator complexes. nih.govresearchgate.netactivemotif.com this compound, as an RXR agonist, influences these dynamics.

Differential Coactivator Recruitment by this compound

This compound influences the recruitment of coactivators to RXR-containing heterodimers in a context-dependent manner. While agonist binding generally promotes coactivator binding via the AF-2 surface of the LBD, the specific heterodimeric partner of RXR can dictate the efficiency and nature of this recruitment. activemotif.compnas.org For instance, this compound has been shown to promote the formation of the PPARγ:RXRα heterodimer and indirectly enhance coactivator binding to PPARγ by shifting RXRα's oligomerization preference towards this heterodimer. nih.govresearchgate.net Studies using selective retinoids, including this compound, have demonstrated that both RAR- and RXR-selective ligands can be capable of recruiting coactivators like PCAF to the RARE-bound heterodimer, even though the RXR ligand alone may not activate transcription from these elements. nih.gov This highlights that coactivator recruitment can occur upon this compound binding to RXR within a heterodimer, but the functional outcome (transcriptional activation) depends on the specific heterodimer context and the interplay with corepressors.

Role in Gene Transcription Activation via RXR-Response Elements

This compound, as an RXR agonist, can cause RXR/RXR homodimers to form and transactivate reporter genes containing RXR-response elements (RXREs). medchemexpress.com These RXREs are specific DNA sequences in the promoter regions of target genes recognized by RXR dimers. scbt.com In the context of heterodimers, this compound's ability to activate gene transcription via response elements is more complex and depends heavily on the heterodimeric partner. While this compound can activate transcription through RXRs, it does not effectively transactivate through retinoic acid receptors. medchemexpress.com In certain contexts, like with VDR-RXR heterodimers bound to Vitamin D3-responsive elements (DR3), this compound can synergize with the partner receptor's ligand (Vitamin D3) to activate transcription. nih.gov This synergy is thought to involve ligand-induced conformational changes in RXR allowing the VDR-RXR heterodimer to mediate maximal signaling via both receptor activation function domains. nih.gov Conversely, in RAR/RXR heterodimers, this compound alone is generally unable to induce transactivation of reporter genes containing retinoic acid response elements (RAREs) due to RXR subordination. embopress.orgnih.govumich.edu However, in specific cellular contexts or in combination with other factors like protein kinase A agonists or histone deacetylase inhibitors, this compound can contribute to the activation of gene expression via RXR-dependent pathways or by influencing the transcriptional activity of heterodimers on response elements. embopress.orgnih.govaacrjournals.org

Compound Information

Cellular and Subcellular Effects of Sr11237

Regulation of Gene Expression Profiles

Activation of RXRs by agonists like SR11237 can initiate transcriptional cascades that modulate gene expression scbt.com. The effect on gene expression profiles is dependent on the dimerization partner of RXR and the specific response element involved portlandpress.comnih.gov.

Specific Gene Targets Activated by this compound

This compound can transactivate reporter genes containing RXR-response elements through the formation of RXR/RXR homodimers medchemexpress.comtargetmol.comselleckchem.com. In the context of heterodimers, this compound's influence on gene targets is more complex and depends on the partner receptor. For instance, in breast and lung cancer cells, the combination of this compound and a PPARγ ligand (ciglitazone) strongly induced the expression of Retinoic Acid Receptor beta (RARβ), a key regulator of cell growth and differentiation nih.govaacrjournals.org. This induction was significantly greater than with either compound alone, highlighting a cooperative effect on the RARβ promoter nih.govaacrjournals.org.

Transcriptional Modulations in Response to this compound

This compound influences transcriptional activity by directly activating RXRα through binding to its ligand-binding domain, inducing a conformational change that favors heterodimerization with other nuclear receptors scbt.com. This process initiates transcriptional cascades scbt.com. Studies have shown that this compound can differentially affect the stability of nuclear receptor dimers; it has been observed to preferentially stabilize the PPARγ:RXRα heterodimer while destabilizing the RXRα homodimer nih.govportlandpress.compatsnap.com. This shift in dimerization preference can indirectly promote coactivator binding to the partner receptor, such as PPARγ, even if this compound does not directly activate the partner nih.govpatsnap.com. This highlights a mechanism by which this compound can modulate gene expression by influencing the formation and activity of RXR heterodimers nih.govportlandpress.com.

Influence on Cell Differentiation Processes

This compound has been shown to influence the differentiation of various cell types, particularly those of myeloid lineage.

Inhibition of Monocytic THP-1 Cell Differentiation into Macrophages

Retinoid X Receptor agonists, including this compound and 9-cis retinoic acid, have been demonstrated to inhibit the differentiation of monocytic THP-1 cells into macrophages induced by phorbol-12-myristate-13-acetate (PMA) nih.govahajournals.orgresearchgate.net. In the presence of this compound, PMA-induced THP-1 cells exhibited decreased adherence, reduced macrophage-like morphological changes, and a downregulation of macrophage surface markers such as CD11b and CD36 nih.govahajournals.org. Furthermore, this compound treatment led to a decrease in the phagocytic activity of these cells and a reduction in the production of inflammatory mediators like TNF-alpha and MMP-9 nih.govahajournals.org. These findings suggest that RXR activation by this compound can impede the differentiation pathway of monocytes into macrophages nih.govahajournals.org.

Data on the effect of this compound on THP-1 differentiation markers:

Treatment (PMA +)CD11b Expression (% decrease vs. PMA alone)CD36 Expression (% decrease vs. PMA alone)Phagocytic Activity (% reduction vs. PMA alone)TNF-α Production (% reduction vs. PMA alone)MMP-9 Production (% reduction vs. PMA alone)
This compound (10-6 M)38% ahajournals.org32% ahajournals.org29% ahajournals.orgSignificant decrease ahajournals.orgSignificant decrease ahajournals.org
9-cis RA (10-7 M)49% ahajournals.org37% ahajournals.org36% ahajournals.orgSignificant decrease ahajournals.orgSignificant decrease ahajournals.org

Synergistic Effects with RAR Agonists on U-937 Cell Differentiation

In the human monocytic cell line U-937, which differentiates along the monocytic lineage upon treatment with retinoids, activation of both RAR and RXR is required for efficient growth arrest and differentiation diva-portal.org. While this compound alone induced only a minor response in stimulating RARE-dependent transcription in U-937 cells, co-stimulation with an RAR agonist (TTNPB) and this compound potently activated the reporter, demonstrating a synergistic effect between RAR and RXR activation diva-portal.org. This synergism in transcriptional activation correlated with the induction of differentiation markers. After 4 days of co-stimulation with TTNPB and this compound, over 90% of U-937 cells expressed characteristic differentiation surface antigens like CD11c, CD49f, and CD66a, and exhibited the characteristic G0/G1 arrest of differentiated cells diva-portal.org. This indicates that this compound can act synergistically with RAR agonists to promote the differentiation of U-937 cells diva-portal.org.

Data on the synergistic effect of this compound and TTNPB on U-937 differentiation:

TreatmentRARE-dependent Transcription Activity (relative to control)Expression of Differentiation Markers (CD11c, CD49f, CD66a)Cell Cycle Arrest (G0/G1)
ControlLow diva-portal.orgLow diva-portal.orgAbsent diva-portal.org
TTNPB (RAR agonist)Moderate activation diva-portal.orgPartial induction diva-portal.orgPartial diva-portal.org
This compound (RXR agonist)Minor response diva-portal.orgMinimal induction diva-portal.orgMinimal diva-portal.org
TTNPB + this compoundPotent synergistic activation diva-portal.orgOver 90% positive diva-portal.orgCharacteristic arrest diva-portal.org

Impact on Macrophage Differentiation into Dendritic-like Cells

This compound has also been shown to affect the differentiation of macrophages into dendritic-like cells. In the murine macrophage cell line RAW264.7, oxidized low-density lipoprotein (ox-LDL) can induce differentiation into dendritic-like cells, characterized by the upregulation of surface markers such as CD40, CD86, CD83, MHC Class II, and CD1d researchgate.net. Co-treatment with this compound attenuated these changes induced by ox-LDL . Specifically, this compound treatment led to a dose-dependent decrease in the expression of these dendritic cell surface markers . This suggests that RXR activation by this compound can partly inhibit the differentiation of macrophages into dendritic-like cells, potentially by reducing oxidative stress injury induced by ox-LDL .

Data on the effect of this compound on ox-LDL induced RAW264.7 differentiation markers:

Treatment (ox-LDL +)CD40 (% decrease vs. ox-LDL alone)CD86 (% decrease vs. ox-LDL alone)CD83 (% decrease vs. ox-LDL alone)MHC Class II (% decrease vs. ox-LDL alone)CD1d (% decrease vs. ox-LDL alone)
This compound (10-6 M)38% 38% 46% 36% 32%
9-cis RA (10-7 M)47% 43% 48% 32% 17%

Modulation of Cell Proliferation and Apoptosis

The modulation of cell proliferation and the induction of apoptosis are key cellular processes influenced by this compound, particularly in the context of its interaction with other nuclear receptor pathways.

Cooperative Inhibition of Cancer Cell Growth with PPARγ Ligands

Studies have demonstrated that this compound can cooperatively inhibit the growth of certain cancer cell lines when used in combination with PPARγ ligands. mims.comctdbase.orgguidetopharmacology.orgnih.gov For instance, the combination of this compound and the PPARγ ligand ciglitazone (B1669021) has been shown to cooperatively inhibit the growth of breast cancer cell lines, such as ZR-75-1 and T-47D, and the lung cancer cell line Calu-6. mims.comctdbase.orgguidetopharmacology.orgnih.gov This cooperative effect suggests a synergistic interaction between the RXR and PPARγ signaling pathways in regulating cancer cell proliferation. mims.comguidetopharmacology.org

Experiments assessing cell proliferation using assays like the MTS assay have illustrated this cooperative inhibition. mims.comguidetopharmacology.org Treatment of cancer cells with either this compound or ciglitazone alone may not result in marked growth inhibition, but their combination leads to enhanced inhibition of cell growth. mims.comguidetopharmacology.org

Induction of Apoptosis in Cancer Cell Lines in Combination with PPARγ Ligands

In addition to inhibiting proliferation, the combination of this compound and PPARγ ligands has been observed to induce apoptosis in cancer cells. mims.comctdbase.orgguidetopharmacology.org The cooperative effect of ciglitazone and this compound has been demonstrated to induce apoptosis in breast and lung cancer cell lines. mims.comctdbase.orgguidetopharmacology.org The underlying molecular mechanisms for this effect involve the interaction of PPARγ and RXR, which can form a heterodimeric complex. mims.comctdbase.orgguidetopharmacology.orgnih.gov This heterodimer can bind to a retinoic acid response element (βRARE) in the promoter of the retinoic acid receptor beta (RARβ) gene, leading to increased transcriptional activity. mims.comctdbase.orgguidetopharmacology.orgnih.gov The combination of RXR ligands like this compound and PPARγ ligands such as ciglitazone has been shown to strongly activate the βRARE and induce RARβ expression in breast and lung cancer cells. mims.comctdbase.orgguidetopharmacology.orgnih.gov The induction of RARβ expression by the ciglitazone and this compound combination is diminished by a PPARγ-selective antagonist, indicating the involvement of PPARγ/RXR heterodimers in this process. ctdbase.orgguidetopharmacology.org Induction of RARβ, a known potent growth inhibitor, is implicated as a mechanism mediating the cooperative growth inhibition and apoptosis induced by PPARγ and RXR ligands. guidetopharmacology.org

Data illustrating the cooperative inhibition of cell proliferation by this compound and ciglitazone in various cancer cell lines:

Cell LineTreatment (Concentration)Cell Viability (% of Control)
T-47DControl100
T-47DThis compound>80 (approximate from graph)
T-47DCiglitazone>80 (approximate from graph)
T-47DThis compound + Ciglitazone<40 (approximate from graph)
ZR-75-1Control100
ZR-75-1This compound>80 (approximate from graph)
ZR-75-1Ciglitazone>80 (approximate from graph)
ZR-75-1This compound + Ciglitazone<40 (approximate from graph)
Calu-6Control100
Calu-6This compound>80 (approximate from graph)
Calu-6Ciglitazone>80 (approximate from graph)
Calu-6This compound + Ciglitazone<40 (approximate from graph)

Note: Data approximated from graphical representation in source mims.comguidetopharmacology.org. Specific concentrations varied in the experiments.

Effects on Cardiac Progenitor Cell Proliferation

The effects of this compound on the proliferation of cardiac progenitor cells (CPCs) have also been investigated. In a phenotypic screening approach aimed at identifying proliferators of induced pluripotent stem cell-derived CPCs, this compound was tested. However, this compound was found to be inactive in the CPC proliferation assay. This suggests that, in this specific cellular context, activation of RARs, rather than RXRs by this compound, may be the driver of CPC proliferation. While RXR ligands have been mentioned in the context of increasing the proliferation rate of stem cells, the specific effect of this compound on CPC proliferation in the cited study was negligible.

Cellular Reprogramming Activities

This compound has been identified as one of the chemical molecules that can be utilized in cellular reprogramming processes. Cellular reprogramming is a technique that allows for the conversion of one cell type into another, including the generation of induced pluripotent stem cells (iPSCs) from differentiated somatic cells. Chemical molecules, including this compound, have been explored as facilitators in these reprogramming protocols, contributing to the complex process that involves significant transcriptional, epigenetic, translational, and metabolic changes within the cells.

Biological Roles and Physiological Consequences of Sr11237 Activation

Developmental Biology Implications

Activation of RXR by agonists such as SR11237 has been shown to significantly impact developmental processes, particularly in amphibians and rodents, leading to various malformations and disruptions in morphogenesis.

Induction of Malformations in Xenopus Embryos Affecting Anterior-Posterior Axis

Studies in Xenopus embryos have demonstrated that RXR-selective ligands, including this compound, can induce striking malformations along the anterior-posterior axis cenmed.comnih.gov. While both RAR- and RXR-selective ligands caused malformations in Xenopus, RXR-selective ligands alone were effective in this species, unlike in zebrafish where only RAR-specific ligands caused embryonic malformations nih.gov. This suggests a unique response pathway in Xenopus embryos where liganded RXR can directly control gene expression relevant to anterior-posterior axis development nih.gov. Coadministration of this compound with an RAR ligand (TTNPB) in Xenopus embryos resulted in exaggerated malformations compared to treatment with either ligand alone researchgate.net. These malformations included a reduced number or absence of eyes, alterations in anterior neural structures, and changes in yolk cell morphology researchgate.net.

Disturbance of Skeletal Morphogenesis and Endochondral Ossification in Rodent Models

Activation of RXR by this compound in early life has been shown to cause disturbed skeletal morphogenesis and endochondral ossification in rodent models nih.govnih.govbiorxiv.orguwo.camdpi.comresearchgate.netresearchgate.netmedchemexpress.commedkoo.commedkoo.com. Endochondral ossification is the primary process responsible for longitudinal bone growth, involving the differentiation, proliferation, and hypertrophy of chondrocytes within the growth plate, followed by the replacement of cartilage by bone nih.govmdpi.comresearchgate.net.

Treatment of neonatal rats with this compound resulted in shorter long bones compared to control animals nih.govnih.govbiorxiv.orguwo.camdpi.combiorxiv.orgresearchgate.netresearchgate.net. This growth retardation was also observed in cultured newborn mouse tibiae treated with this compound, suggesting a direct effect on growth plate chondrocytes nih.govbiorxiv.orgmdpi.combiorxiv.orgresearchgate.netresearchgate.net. Micro-computed tomography (microCT) analysis of this compound-treated rat bones revealed morphological disorganization nih.govnih.govbiorxiv.orgmdpi.comresearchgate.net. Histological analysis using Safranin O/fast green staining highlighted greatly disturbed growth plate organization and the apparent fusion of the primary and secondary ossification centers nih.govresearchgate.net. RXR activation by this compound caused premature growth plate closure and an infiltration of ossified tissue through the central epiphysis, effectively joining the primary and secondary ossification centers nih.govmedchemexpress.com.

Below is a table summarizing the effect of this compound on bone length in rodent models:

ModelTreatment DurationObserved Effect on Bone LengthReference
Neonatal RatsPost-natal day 5 to 15Shorter long bones nih.govnih.govbiorxiv.orguwo.camdpi.combiorxiv.orgresearchgate.netresearchgate.net
Cultured Mouse Tibiae4 daysReduced growth nih.govbiorxiv.orgmdpi.combiorxiv.orgresearchgate.netresearchgate.net

RXR activation by this compound influences the behavior of both chondrocytes and osteoblasts, the key cell types involved in endochondral ossification. In this compound-treated animals, the cartilage showed reduced numbers of chondrocytes positive for PCNA, a marker of cell proliferation, and P57, a marker of post-mitotic and pre-hypertrophic chondrocytes nih.govmdpi.combiorxiv.org. This suggests that RXR activation may drive chondrocytes out of the cell cycle, contributing to reduced bone growth and premature growth plate closure nih.gov.

Conversely, the central epiphysis of this compound-treated rat bones exhibited increased TRAP staining and picro-sirius red staining nih.govmdpi.com. TRAP staining is indicative of increased osteoclast activity, while picro-sirius red stains collagen fibers and is strong in bone tissue nih.gov. This suggests increased bone formation and accelerated replacement of cartilage by bone upon RXR activation nih.gov. The intense and prevalent TRAP staining throughout the central epiphysis suggests that osteoclast activation or recruitment is a significant response to RXR activation nih.govresearchgate.net.

Analysis of specific cellular markers provided insights into the mechanisms underlying the growth plate dysmorphia induced by this compound.

Immunohistochemistry for PCNA, P57, and SOX9 in tibial sections from this compound-treated rats revealed a loss of the organized structure typically seen in the growth plate zones nih.gov. PCNA and P57 positive chondrocytes were reduced in number nih.govmdpi.combiorxiv.org. SOX9, a marker for early and proliferating chondrocytes, was found surrounding the calcified tissue in this compound-treated rats, as opposed to its normal distribution in growth plate chondrocytes in control animals nih.govnih.govbiorxiv.orgmdpi.combiorxiv.org. This disorganization suggests that chondrocytes of various maturation stages were intermingled nih.gov.

TRAP staining, as mentioned earlier, was significantly increased and widespread in the central epiphysis of treated animals, indicating enhanced osteoclast activity and accelerated cartilage resorption nih.govmdpi.comresearchgate.net.

TUNEL staining, which detects apoptotic cells, showed concentrated cell death at the osteo-chondral junction of the growth plate in both control and treated groups nih.govmdpi.com. However, in this compound-treated animals, TUNEL-positive cells also appeared around the infiltrating ossified tissue, further demonstrating the disorganization within the growth plate researchgate.net. While TUNEL staining was present, the highly localized pattern suggested that the observed skeletal phenotypes were not due to general cellular toxicity researchgate.net.

Below is a summary of the effects of this compound on key cellular markers in the growth plate:

MarkerRole in Growth PlateEffect of this compound TreatmentReference
PCNAMarker of cell proliferationReduced number of positive chondrocytes nih.govmdpi.combiorxiv.org
P57Marker of post-mitotic/pre-hypertrophic chondrocytesReduced number of positive chondrocytes nih.govnih.govbiorxiv.orgmdpi.combiorxiv.org
SOX9Marker for early/proliferating chondrocytesFound surrounding calcified tissue, disorganized distribution nih.govnih.govbiorxiv.orgmdpi.combiorxiv.org
TRAPMarker of osteoclast activityIncreased and widespread staining in epiphysis nih.govnih.govbiorxiv.orgmdpi.comresearchgate.net
TUNELMarker of apoptosisConcentrated at osteo-chondral junction, also around ossified tissue nih.govnih.govbiorxiv.orgmdpi.comresearchgate.net
Chondrocyte and Osteoblast Responses to RXR Activation

Metabolic Regulation

Retinoid X Receptors (RXRs) are known to have important roles in metabolism nih.govnih.govbiorxiv.orguwo.camdpi.combiorxiv.org. This compound, as an RXR agonist, can influence metabolic processes, often through forming heterodimers with other nuclear receptors involved in metabolism, such as PPARs and LXRs biorxiv.orgresearchgate.netresearchgate.net. While the primary focus of the provided search results is on skeletal development, the broader role of RXRs in metabolism suggests that this compound activation could have metabolic consequences. One study noted that it was unclear whether the effects on body weight observed in this compound-treated rats were due to systemic and metabolic effects or secondary to reduced bone growth nih.govbiorxiv.org.

Further research specifically investigating the effects of this compound on various metabolic pathways and parameters would be necessary to fully elucidate its role in metabolic regulation. Studies on RXR agonists have explored their influence on lipid homeostasis, adipogenesis, and glucose metabolism, often in the context of RXR heterodimerization with PPARγ or LXRs guidetoimmunopharmacology.orgpatsnap.comresearchgate.net. For instance, this compound has been shown to promote the formation of the PPARγ:RXRα heterodimer and indirectly enhance coactivator binding to PPARγ patsnap.comresearchgate.net.

Role in Lipid Metabolism Modulation (e.g., via Liver X Receptor interference)

Retinoid X Receptors (RXRs) play a role in modulating lipid metabolism, partly through forming permissive heterodimers with Liver X Receptors (LXRs). csic.esmdpi.comnih.gov LXRs are nuclear receptors that regulate the transcription of genes involved in various metabolic processes, including cholesterol and triglyceride metabolism. csic.esscispace.comcore.ac.ukresearchgate.net

Furthermore, LXR/RXR activation has been shown to interfere with the transcriptional activation of pro-inflammatory genes in activated macrophages, which are involved in metabolic processes and inflammation. csic.esnih.gov This interference can occur through the modulation of transcription factors like NFκB and Egr-1. csic.esnih.gov

Neurobiological Aspects

Retinoids, including those that interact with RXRs, are known to be important for the development and regeneration of the nervous system. researchgate.netnih.govscilit.com this compound, as an RXR agonist, has been investigated for its effects on neuronal processes.

Involvement in Growth Cone Turning and Neurite Outgrowth

This compound has been shown to influence growth cone behavior and neurite outgrowth. Growth cones are specialized structures at the tip of developing or regenerating axons that guide the growing neurite. Studies using cultured neurons from the mollusc Lymnaea stagnalis have demonstrated that growth cones can be attracted to a gradient of this compound. core.ac.uk This indicates that this compound, as an RXR agonist, can act as a guidance cue for growing neurites. core.ac.ukdntb.gov.ua

Activation of retinoid receptors, including RXRs, has been implicated in inducing neurite outgrowth. nih.gov Research suggests that RXR agonists like this compound can be potent in activating neuritogenesis in certain contexts, such as in retinal degeneration models. nih.gov While retinoic acid (RA) can also induce neurite outgrowth, this compound has been observed to be more potent in some studies. nih.gov The effects of retinoids on neuritogenesis appear to be conserved across species, including in invertebrate neurons. nih.gov

The cellular mechanisms underlying retinoid-induced growth cone turning involve intracellular signaling pathways, potentially including Rho GTPases like Rac. scilit.com Studies have shown that the involvement of Rac in mediating growth cone turning induced by retinoids can differ depending on the specific retinoid and the state of the growth cone (attached to the cell body or isolated). core.ac.uk

Immunomodulatory Effects

Activation of retinoid receptors, including RXRs, can exert immunomodulatory effects. aai.orgselleckchem.com RXRs form heterodimers with various nuclear receptors, and these complexes can influence the expression of genes involved in immune responses. csic.esnih.govnih.gov

This compound, as an RXR agonist, has been shown to impact the immune system. For example, RXR agonists have been found to increase the expression of Bcl2a1, an antiapoptotic protein, and consequently decrease the apoptosis of naive T lymphocytes. aai.org While one study noted that this compound did not increase Bcl2a1 expression in a specific cell line (PBL985 cells), other findings support the notion that RXR agonists can enhance T lymphocyte survival by increasing Bcl2a1 gene expression. aai.org

Furthermore, activation of LXR/RXR by ligands including this compound can decrease the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) in activated macrophages. csic.esnih.gov This reduction in gene expression leads to a substantial decrease in the production of prostaglandin E2 (PGE2), a mediator of inflammation. csic.esnih.gov The mechanism involves interference with the transcriptional activation of these genes, affecting transcription factors such as NFκB and Egr-1. csic.esnih.gov

Pathophysiological Contexts and Therapeutic Research Potential of Sr11237

Oncological Applications

Research has explored the potential of SR11237 in various cancer types, focusing on its ability to modulate retinoid and rexinoid signaling pathways.

Leukemia Research

Studies have investigated this compound in the context of acute leukemia, particularly in models involving specific fusion proteins and the broader deregulation of retinoid/rexinoid signaling.

Inhibition of NUP98-RARG Transformed Cells in Acute Leukemia Models

The fusion protein nucleoporin 98-retinoic acid receptor gamma (NUP98-RARG) is implicated in acute leukemia. Research indicates that cells transformed by the NUP98-RARG fusion are highly sensitive to treatment with all-trans retinoic acid (ATRA). nih.govsonar.chresearchgate.net Importantly, pan-RXR agonists, including this compound and LGD1069, have demonstrated the ability to specifically inhibit NUP98-RARG transformed cells. medkoo.comnih.govsonar.chresearchgate.netcancerindex.orgmedkoo.com This inhibitory effect appears to be independent of a direct biochemical interaction between RXR and the NUP98-RARG fusion protein, suggesting that the therapeutic function of rexinoids in this context may involve alternative mechanisms. nih.govsonar.chresearchgate.net

Deregulation of Retinoid/Rexinoid Signaling as a Therapeutic Target

The deregulation of the retinoid/rexinoid signaling pathway is understood to play a significant role in NUP98-RARG-mediated transformation. nih.govsonar.chresearchgate.net This deregulation represents a potential therapeutic target in acute leukemia. medkoo.comnih.govsonar.chresearchgate.net Studies have shown that while RAR agonists can induce maturation in certain leukemia cell lines like NB4, the RXR pan-agonist this compound alone did not trigger maturation. embopress.org However, co-treatment with this compound and cAMP was shown to induce maturation in NB4 cells through a pathway not inhibited by RAR antagonists, indicating an RAR-independent RXR signaling mechanism. embopress.org Furthermore, rexinoid signaling, including the use of this compound, has been shown to induce rapid and massive apoptosis in NB4 cells under low serum conditions, a process involving caspase 3 activation and PARP cleavage. oup.com This rexinoid-induced apoptosis required a transcriptionally active RXR and was not accompanied by significant cell maturation. oup.com

Data on the effect of this compound on cell viability in NB4 cells under low serum conditions:

Treatment (Concentration) Effect on Cell Proliferation and Viability
This compound (2-20 nM) No significant effect

Data on the effect of this compound on apoptosis in NB4 cells under low serum conditions:

Treatment (Concentration) Apoptosis Induction Caspase 3 Activation PARP Cleavage Cell Maturation

Solid Tumor Research

This compound has also been investigated for its potential in solid tumors, including breast and lung cancers, often in combination with other agents that target nuclear receptors.

Breast Cancer Studies

Research has explored the cooperative effects of this compound with peroxisome proliferator-activated receptor gamma (PPARγ) ligands in breast cancer cell lines. Studies demonstrated that the combination of the PPARγ ligand ciglitazone (B1669021) and the RXR ligand this compound cooperatively inhibited the growth of ZR-75-1 and T-47D breast cancer cells. aacrjournals.orgaacrjournals.orgnih.gov This combination resulted in enhanced inhibition of cell growth, reduced BrdUrd incorporation, and induction of apoptosis. aacrjournals.orgaacrjournals.org The underlying mechanism involves the ability of PPARγ, in the presence of RXR, to form a complex with a retinoic acid response element in the RARβ promoter. aacrjournals.orgaacrjournals.orgnih.gov The combination of RXR ligands like this compound and ciglitazone strongly promoted the transcriptional activity of this element and induced RARβ expression in breast cancer cell lines. aacrjournals.orgaacrjournals.orgnih.gov This suggests a novel RARβ-mediated signaling pathway activated by the combination, potentially offering a basis for new therapeutic approaches. aacrjournals.orgnih.gov

Data on cooperative growth inhibition in breast cancer cells:

Cell Line Treatment Combination Effect on Cell Growth Inhibition
ZR-75-1 Ciglitazone + this compound Cooperative inhibition
T-47D Ciglitazone + this compound Cooperative inhibition
Lung Cancer Studies

Similar to breast cancer research, studies in lung cancer cell lines have investigated the effects of this compound, particularly in combination with PPARγ ligands. The combination of ciglitazone and this compound was found to cooperatively inhibit the growth of Calu-6 lung cancer cells. aacrjournals.orgaacrjournals.orgnih.gov This cooperative effect extended to the induction of apoptosis in these cells. aacrjournals.orgaacrjournals.org The mechanism involves the cooperative activation of the RARβ promoter and induction of RARβ expression by the combination of this compound and ciglitazone. aacrjournals.orgaacrjournals.orgnih.gov Furthermore, research into the effects of nicotine (B1678760) on retinoid activity in lung cancer cells revealed that while nicotine could suppress the growth inhibitory effect of all-trans-retinoic acid by inhibiting RARβ expression, it failed to suppress the effect of the RXR-selective retinoid this compound on inducing both growth inhibition and RARβ promoter activity. nih.gov This was attributed to the ability of this compound to activate the RARβ promoter through the RXR/TR3 heterodimer, suggesting that RXR-selective retinoids like this compound might be more effective in the context of tobacco-associated cancers. nih.gov

Data on cooperative growth inhibition in lung cancer cells:

Cell Line Treatment Combination Effect on Cell Growth Inhibition

Data on the effect of nicotine on retinoid activity in lung cancer cells:

Treatment Nicotine Effect on Growth Inhibition Mechanism
All-trans-retinoic acid Suppressed Inhibits RARβ expression via TR3 induction
Synergistic Anti-tumor Responses with PPARγ Ligands

Studies have demonstrated that the RXR ligand this compound can cooperatively inhibit the growth of certain cancer cells when combined with PPARγ ligands. For instance, research has shown that this compound and the PPARγ ligand ciglitazone cooperatively inhibited the growth of breast and lung cancer cells, whereas neither compound alone significantly inhibited growth aacrjournals.org. The combination treatment resulted in enhanced inhibition of cell growth, reduced BrdUrd incorporation, and increased apoptosis aacrjournals.org. This suggests a synergistic interaction between RXR and PPARγ activation in mediating anti-tumor effects in these cell lines aacrjournals.org.

An interactive table summarizing the synergistic effects observed with this compound and PPARγ ligands in cancer cell lines is presented below:

Cell LineRXR LigandPPARγ LigandEffect of Single AgentEffect of Combination
ZR-75-1 (Breast Cancer)This compoundCiglitazoneNo marked inhibitionCooperative inhibition, enhanced apoptosis
T-47D (Breast Cancer)This compoundCiglitazoneNo marked inhibitionCooperative inhibition, enhanced apoptosis
Calu-6 (Lung Cancer)This compoundCiglitazoneNo marked inhibitionCooperative inhibition, enhanced apoptosis

This synergy appears to involve PPARγ-mediated downregulation of metallothioneins, proteins implicated in resistance to platinum-based therapies, which could contribute to enhanced growth suppression when combined with certain chemotherapeutic agents nih.gov.

Neurodegenerative Disorder Research

Small molecule compounds that activate Nurr1-retinoid X receptor alpha (RXRα) nuclear receptor heterodimers are being investigated for their potential in treating neurodegenerative disorders researchgate.net. This compound, as an RXRα agonist, has been utilized in research exploring the mechanisms by which RXR ligands activate Nurr1-RXRα. Studies indicate that RXRα ligands like this compound activate Nurr1-RXRα through a mechanism involving the inhibition of ligand-binding domain (LBD) heterodimer protein-protein interaction researchgate.net. This mechanism is distinct from the classical pharmacological modulation of nuclear receptors researchgate.net.

Cardiovascular Disease Research

Therapeutic Benefits in Anthracycline-Induced Cardiotoxicity Models

Anthracycline-induced cardiotoxicity (AIC) is a significant complication associated with the use of anthracycline chemotherapy drugs jhoponline.comdovepress.com. Research in zebrafish models of AIC has explored the therapeutic potential of RXR agonists, including this compound nih.govresearchgate.net. Studies have shown that administration of this compound at specific doses exerted therapeutic benefits for both survival and cardiac function in embryonic zebrafish AIC models nih.govresearchgate.net.

An interactive table summarizing the therapeutic benefits observed with this compound in embryonic zebrafish AIC models is presented below:

Model SystemCompoundDoseObserved Benefits
Embryonic Zebrafish AIC ModelThis compound1% LD50Improved survival, improved cardiac function

RXRα as a Spatiotemporally Predominant Therapeutic Target

Further research into AIC has identified RXRα as a spatiotemporally predominant therapeutic target nih.govresearchgate.net. Studies using genetic suppressor screening in zebrafish revealed that activation of endothelial RXRα confers protection against AIC nih.govresearchgate.net. This protective effect was observed when RXRα activation occurred during the acute phase of AIC but not during the chronic phase or as a pretreatment researchgate.net. The mechanism underlying these benefits appears to involve the repair of damaged endothelial cell barriers through the regulation of the tight-junction protein Zonula occludens-1 researchgate.net. These findings suggest that targeting RXRα, particularly in the endothelium and during the early stages of AIC, holds therapeutic promise nih.govresearchgate.net.

Methodological Approaches in Sr11237 Research

In Vitro Cellular Assays

In vitro cellular assays are fundamental tools in SR11237 research, providing controlled environments to study the compound's direct effects on cells and their components.

Nuclear Receptor Co-transfection Assays

Nuclear receptor co-transfection assays are employed to assess the ability of this compound to activate RXRs and distinguish this activity from that on RARs. In these assays, cells, such as COS-1 cells, are co-transfected with plasmids expressing the nuclear receptor of interest (RXR or RAR) and a reporter gene construct containing a response element recognized by the receptor medchemexpress.comarctomsci.comnih.gov. The reporter gene's expression is then measured in the presence and absence of this compound. Studies using this method have confirmed that this compound effectively transactivates a chloramphenicol (B1208) acetyltransferase reporter gene through RXRs but not through RARs medchemexpress.comarctomsci.comnih.gov. This demonstrates this compound's selectivity for RXR activation.

Reporter Gene Activation Assays

Reporter gene activation assays are widely used to quantify the transcriptional activity of nuclear receptors upon ligand binding. These assays typically involve transfecting cells with a reporter construct where the expression of a detectable protein (e.g., luciferase or chloramphenicol acetyltransferase) is controlled by a promoter containing a nuclear receptor response element arctomsci.comguidetomalariapharmacology.orgnih.govresearchgate.netnih.govpnas.orgtainstruments.com. When this compound binds to RXR, it can induce conformational changes that lead to the recruitment of coactivators and the subsequent activation of reporter gene transcription.

This compound has been shown to transactivate reporter genes containing RXR-response elements, indicating its ability to promote gene expression through RXR medchemexpress.comarctomsci.com. Studies have also investigated the cooperative effects of this compound with ligands for other nuclear receptors, such as PPARγ, on reporter gene activity driven by elements like the β retinoic acid response element (βRARE) nih.gov. In some contexts, this compound alone may induce only a minor response in reporter gene activation, but co-stimulation with ligands for partner receptors can lead to potent, synergistic activation nih.govdiva-portal.org. For example, the combination of this compound and the PPARγ ligand ciglitazone (B1669021) cooperatively promoted the transcriptional activity of the βRARE in reporter gene assays nih.gov. Furthermore, treatment with a histone deacetylase inhibitor like trichostatin A (TSA) has been shown to potentiate this compound-mediated reporter activation, enabling liganded RXR to activate transcription even without a partner RAR binding to a ligand pnas.orgpnas.org. This suggests that chromatin modifications can influence the transcriptional response to this compound.

Data from reporter gene assays can be presented as fold activation relative to a control (e.g., vehicle-treated cells) or as EC50 values, representing the concentration of this compound required to achieve half-maximal activation.

Cell Differentiation and Proliferation Assays (e.g., MTS assay, flow cytometry)

Cell differentiation and proliferation assays are used to evaluate the impact of this compound on cell fate and growth. Techniques such as the MTS assay and flow cytometry are commonly employed.

The MTS assay is a colorimetric method that measures cell viability and proliferation based on the reduction of a tetrazolium compound by metabolically active cells aacrjournals.orgoncotarget.com. The amount of colored product is proportional to the number of viable cells. This compound has been evaluated using MTS assays to assess its effects on the proliferation of various cell lines, including cancer cells aacrjournals.orgoncotarget.com. Studies have shown that this compound, particularly in combination with other nuclear receptor ligands like ciglitazone (a PPARγ ligand), can cooperatively inhibit the growth of certain cancer cell lines nih.govaacrjournals.org. For instance, the combination of this compound and ciglitazone inhibited the growth of ZR-75-1 and T-47D breast cancer cells and Calu-6 lung cancer cells nih.govaacrjournals.org.

Flow cytometry is a technique that allows for the analysis of individual cells in a population based on their physical and fluorescent characteristics nih.govthermofisher.com. It can be used to assess cell cycle progression, apoptosis, and the expression of differentiation markers aacrjournals.orgoncotarget.com. Proliferation can be measured by tracking cell division using fluorescent dyes or by assessing DNA synthesis through the incorporation of labeled nucleotides nih.govthermofisher.com. Apoptosis can be detected by staining with Annexin V and propidium (B1200493) iodide aacrjournals.orgoncotarget.com. Studies have utilized flow cytometry to examine the effects of this compound on cell cycle distribution and apoptosis in cancer cells aacrjournals.orgoncotarget.com. For example, flow cytometry has been used to determine the percentage of apoptotic cells by measuring the sub-G1 peak after propidium iodide staining aacrjournals.org.

Coactivator Recruitment Assays (e.g., Bioluminescence Resonance Energy Transfer - BRET)

Coactivator recruitment assays, such as those utilizing Bioluminescence Resonance Energy Transfer (BRET), are designed to directly measure the interaction between nuclear receptors and coactivator proteins in live cells upon ligand binding researchgate.netnih.govnih.gov. BRET occurs when a luciferase enzyme (fused to one protein) comes into close proximity with a fluorescent protein acceptor (fused to another protein), allowing energy transfer and light emission at the acceptor's wavelength.

BRET assays have been developed and optimized to measure the recruitment of coactivator motifs, often fused to yellow fluorescent protein (YFP), by specific nuclear receptor dimers nih.govnih.gov. These assays can characterize the activity of rexinoids like this compound on RXR homodimers and various RXR heterodimers, such as Nur77/RXR and Nurr1/RXR nih.govnih.gov. Results from BRET assays have revealed that this compound can display selective coactivator recruitment activities depending on the RXR dimeric complex nih.govnih.gov. Specifically, this compound has shown increased potency for recruiting coactivator motifs and transcriptional activity with the Nur77/RXR heterodimer compared to the Nurr1/RXR heterodimer or the RXR/RXR homodimer in PCA-BRET assays nih.govnih.gov.

An example of data from a BRET assay showing the differential potency of this compound with different RXR dimeric complexes is presented below:

RXR Dimer ComplexEC50 (nM) in PCA-BRET Assay
RXRγ/RXRγ Homodimer214 nih.gov
Nurr1/RXRγ Heterodimer144 nih.gov
Nur77/RXRγ Heterodimer5.6 nih.gov

This data suggests that this compound exhibits selectivity for the Nur77/RXRγ heterodimer over the other tested RXR dimeric complexes in terms of coactivator recruitment and transcriptional activity nih.gov.

Protein-Protein Interaction Studies (e.g., Isothermal Titration Calorimetry)

Protein-protein interaction studies, particularly using techniques like Isothermal Titration Calorimetry (ITC), provide quantitative thermodynamic information about the binding affinity, stoichiometry, enthalpy, and entropy of interactions between proteins nih.govtainstruments.comnih.govplos.org. While ITC is a general technique for studying protein interactions, it can be applied to investigate how this compound influences the interaction between RXR and its partner proteins, such as other nuclear receptors or coactivators.

ITC measures the heat evolved or absorbed upon the association of two molecules, allowing for the direct determination of binding parameters nih.govtainstruments.comnih.gov. Studies using ITC have been employed to understand how RXRα ligands, including this compound, influence the heterodimerization affinity of RXRα with other nuclear receptors, such as Nurr1 researchgate.net. For instance, ITC studies have investigated the effect of this compound on Nurr1-RXRα ligand-binding domain (LBD) heterodimerization affinity researchgate.net. Data from such experiments can reveal whether this compound binding strengthens or weakens the interaction between RXR and its partners. One study indicated that binding of this compound to RXRα destabilizes the RXRα wildtype homodimer researchgate.net.

In Vivo Animal Models

In vivo animal models are crucial for assessing the systemic effects of this compound and its impact on complex biological processes, such as development and tissue morphology.

Studies using rat and mouse models have investigated the effects of this compound administration, particularly during development. For example, exposing rats to this compound during early life (post-natal days 5 to 15) has been shown to cause disturbed skeletal morphogenesis medchemexpress.comarctomsci.comresearchgate.netnih.govbiorxiv.orgresearchgate.net. This includes irregular ossification, premature closure of the growth plate, and disrupted long bone growth medchemexpress.comarctomsci.comresearchgate.netnih.govbiorxiv.orgresearchgate.net. RXR agonist-treated rats were observed to be significantly smaller than control animals, and their long bones were shorter nih.govresearchgate.net. Micro-computed tomography (microCT) scanning and histological analysis of bone tissues from these animals revealed morphological disorganization in the long bones and dysmorphia of the growth plate researchgate.netnih.govbiorxiv.org. Histological staining showed reduced numbers of proliferating chondrocytes and increased osteoclast activity in the growth plates of this compound-treated animals nih.govbiorxiv.org. In vitro culture of isolated mouse tibiae with this compound also resulted in significantly less growth compared to controls researchgate.netnih.govbiorxiv.orgresearchgate.net. These in vivo findings highlight the critical role of RXR signaling in skeletal development and demonstrate that activation by this compound can have significant adverse effects on bone formation and morphology in rodent models.

Rodent Models for Skeletal Development and Morphology

Rodent models, particularly rats and mice, have been instrumental in studying the effects of this compound on skeletal development and morphology. Studies involving daily administration of this compound (25 mg/kg, i.p.) to newborn rats from post-natal days 5 to 15 have shown significant adverse effects. RXR activation by this compound caused irregular ossification, premature closure of the growth plate, and disturbed long bone growth in these models. mdpi.comarctomsci.com

Detailed histological analysis of long bones from treated rats revealed greatly disturbed growth plate organization and apparent fusion of the primary and secondary ossification centers compared to controls. mdpi.combiorxiv.org Micro-computed tomography (microCT) also showed morphological disorganization in the long bones of animals treated with the RXR agonist. mdpi.combiorxiv.org In organ-cultured mouse tibiae, this compound significantly decreased the total length change, further supporting its inhibitory effect on bone growth. biorxiv.org

The observed skeletal dysmorphia included shorter long bones in treated rats compared to controls. mdpi.com Cells invading the calcified and dysmorphic growth plate appeared pre-hypertrophic in size and shape. mdpi.com Increased TRAP staining and additional TUNEL staining at the osteo-chondral junction were observed in the epiphysis of this compound-treated bones, suggesting increased osteoclast activity and accelerated replacement of cartilage by bone. mdpi.com

Xenopus Embryo Models for Developmental Studies

Xenopus embryo models have been utilized to investigate the developmental effects of retinoids, including this compound. Studies have shown that while an RXR-selective ligand like this compound alone may not cause significant abnormalities, coadministration of this compound with a retinoic acid receptor (RAR)-selective ligand, such as TTNPB, greatly increased embryonic abnormalities. researchgate.netsigmaaldrich.com This suggests a synergistic interaction between RXR and RAR signaling in mediating developmental processes in Xenopus. The malformations observed included alterations in anterior neural structures, changes in yolk cell morphology, and a reduced number or absence of eyes. researchgate.net

Zebrafish Models for Cardiotoxicity

Zebrafish models have been employed to assess the potential cardiotoxicity and cardioprotective effects related to RXR activation, particularly in the context of anthracycline-induced cardiotoxicity (AIC). This compound, among other RXR agonists, has shown therapeutic benefits for both survival and cardiac functions in zebrafish models of AIC at certain doses. nih.govbiorxiv.org This indicates a potential role for RXR activation in mitigating chemotherapy-induced cardiac damage. However, exposure of zebrafish embryos to higher concentrations of this compound has also been reported to induce malformations, such as sharp mouths and small caudal fins. researchgate.net

Preclinical Cancer Models

This compound and other RXR agonists have been explored in preclinical cancer models to investigate the therapeutic potential of targeting RXRs. Nuclear receptors, including RXRs, are often deregulated in various cancers and play crucial roles in processes like cell growth, differentiation, and apoptosis. nih.govresearchgate.net Studies have investigated the role of RXR agonists in lung cancer cell lines, showing that combining this compound with other agonists can influence the expression of other nuclear receptors like PPARγ. nih.gov RXR agonists have also shown anti-neoplastic activity in multiple preclinical studies. researchgate.net Research utilizing this compound has contributed to understanding how mutations in RXRA, associated with cancers like bladder cancer, can lead to hyperactive signaling through interactions with partner proteins like PPARs, driving cancer cell proliferation. nih.gov

Structural Biology Techniques

Structural biology techniques have provided crucial insights into the molecular interactions of this compound with its target receptor, RXR.

X-ray Crystallography of Receptor-Ligand-Coactivator Complexes

X-ray crystallography has been a key technique for understanding how this compound binds to RXR and influences its interaction with coactivator proteins. Crystal structures of the human RXRα ligand-binding domain (LBD) complexed with this compound (also known as BMS649) and a peptide from a coactivator like TIF2 or GRIP1 have been determined. nih.govnih.govresearchgate.netresearchgate.netpnas.org These structures reveal the specific details of how this compound fits into the ligand-binding pocket of RXRα and the resulting conformational changes that facilitate the recruitment of coactivators. nih.govpnas.org This structural information is vital for understanding the mechanism of RXR activation by this compound and provides a basis for the rational design of new RXR-targeting compounds. nih.govpnas.org

Analog and Derivative Synthesis for Structure-Activity Relationship (SAR) Studies

Silicon Analogues of this compound and Their Biological Evaluation

Studies have focused on synthesizing silicon-containing analogues of this compound to evaluate their interaction with retinoid receptors, particularly RXRs. ebi.ac.uknih.govresearchgate.net One such analogue is disila-SR11237, which involves a twofold C/Si exchange in the structure of this compound. ebi.ac.uknih.govresearchgate.net Additionally, related C/Si analogues with an indane skeleton (disila-indane) instead of a tetraline skeleton (disila-tetraline), such as compounds referred to as 5a and 5b in some studies, have been synthesized and evaluated. ebi.ac.uknih.govresearchgate.net

Research findings indicate that these silicon analogues are also potent RXR-selective agonists, similar to this compound. ebi.ac.uknih.govresearchgate.net Interestingly, a twofold C/Si exchange in the indane moiety of one analogue (5a) resulted in a significant increase in biological activity for the corresponding silicon-containing rexinoid (5b), showing a 10-fold increase. ebi.ac.uknih.govresearchgate.netresearchgate.net This enhanced activity might be attributed to increased receptor affinity or a different allosteric effect on co-regulator binding surfaces. ebi.ac.uknih.govresearchgate.net

Crystal structure analysis of the ternary complexes formed by certain analogues (5a and 5b) with the ligand-binding domain of human RXRalpha (hRXRalpha) and a co-activator peptide (TIF2/GRIP1) has provided insights into these interactions. ebi.ac.uknih.govresearchgate.netrcsb.org The disila analogue (5b) showed additional interactions with specific residues (H7 and H11) in the receptor, supporting the hypothesis of increased binding affinity as a reason for the observed higher biological activity. ebi.ac.uknih.govresearchgate.netrcsb.org This highlights the potential of the C/Si switch strategy in designing nuclear receptor ligands with altered binding characteristics. ebi.ac.uknih.govresearchgate.net

While specific comprehensive data tables detailing the biological evaluation of all silicon analogues of this compound were not extensively available in the search results, the reported 10-fold increase in biological activity for the disila-indane analogue (5b) compared to its carbon counterpart (5a) is a key finding. ebi.ac.uknih.govresearchgate.netresearchgate.net This suggests that targeted sila-substitution can lead to analogues with improved potency at RXR receptors. The interaction studies with hRXRalpha and co-activator peptides further elucidate the molecular basis for these observed differences in activity. ebi.ac.uknih.govresearchgate.netrcsb.org

Future Directions and Research Gaps

Elucidation of Broader Heterodimer-Specific Effects of SR11237

A significant research gap lies in comprehensively elucidating the specific effects of this compound on the wide array of RXR heterodimeric partners. While this compound is known to activate RXRs and promote RXR homodimer formation, its impact varies depending on the dimerization partner medchemexpress.comresearchgate.net. For instance, this compound has been shown to destabilize RXRα homodimers while stabilizing the PPARγ:RXRα heterodimer researchgate.netnih.govresearchgate.net. This highlights the complexity of RXR signaling and the context-dependent nature of this compound's actions within different heterodimeric complexes.

Future research should systematically investigate how this compound influences the formation, stability, and transcriptional activity of RXR heterodimers with a broader range of partners, including but not limited to, Liver X Receptors (LXRs), Vitamin D Receptors (VDRs), and Thyroid Hormone Receptors (TRs). Understanding these specific interactions is crucial because the biological outcome of RXR activation is heavily influenced by the identity of its dimerization partner and the specific DNA response element they bind to mdpi.comdiva-portal.org. Studies utilizing techniques such as targeted mutagenesis, structural analysis, and comprehensive transcriptional profiling in various cellular contexts are needed to map these heterodimer-specific effects. For example, research has shown that while this compound can activate RXRα homodimers, its ability to activate RXR in heterodimers with RAR or TR is limited unless the partner receptor is also liganded embopress.orgembopress.org. This "RXR subordination" phenomenon in certain heterodimers warrants further detailed investigation to understand the underlying molecular mechanisms and how this compound navigates these complex interactions.

Investigation of Context-Dependent Pharmacological Actions

The pharmacological actions of this compound are likely highly context-dependent, influenced by factors such as cell type, developmental stage, and the specific cellular environment. Research has demonstrated that this compound can induce distinct responses in different cell lines and in vivo models. For example, studies in rodent models have revealed that exposure to this compound during early life significantly impacts skeletal development, leading to disturbed ossification, premature growth plate closure, and reduced bone growth biorxiv.orgnih.govbiorxiv.orgresearchgate.netuwo.canih.gov. This contrasts with studies focusing on adult stages or different tissue types where RXR agonists might have varied or even opposing effects.

Future research should focus on systematically investigating the effects of this compound across a wider range of biological contexts. This includes exploring its actions in different cell lineages, developmental windows beyond early life, and in the presence of various signaling molecules and cellular stresses. Understanding how the cellular milieu modulates this compound's activity, potentially through post-translational modifications of RXR or its partners, or through the availability of coregulatory proteins, is essential for predicting its biological outcomes. For instance, the cooperative inhibition of cancer cell growth by this compound and the PPARγ ligand ciglitazone (B1669021) in breast and lung cancer cells suggests context-specific synergistic effects that warrant further investigation mdpi.comnih.gov.

Exploration of Novel Therapeutic Combinations

Given that this compound is a pan-RXR agonist and RXRs form heterodimers with numerous nuclear receptors involved in diverse physiological and pathological processes, exploring novel therapeutic combinations involving this compound and ligands for its heterodimeric partners presents a significant area for future research. Existing research has demonstrated synergistic effects when this compound is combined with ligands for PPARγ in inhibiting cancer cell growth and inducing RARβ expression mdpi.comnih.gov. Additionally, combinations of this compound with LXR agonists have shown promise in increasing ABCA1 protein expression and enhancing cholesterol efflux in endothelial cells, suggesting potential therapeutic applications in atherosclerosis researchgate.netmdpi.com.

Future studies should systematically explore combinations of this compound with agonists or antagonists targeting other RXR partners, such as VDR, TR, and FXR, in various disease models. The goal would be to identify synergistic or additive effects that could enhance therapeutic efficacy or reduce the required dose of individual compounds, potentially mitigating off-target effects. For example, research suggests that combining RXR agonists with RAR antagonists might allow for lower doses of the antagonist while maintaining therapeutic effects google.com. Investigating such combinations in relevant disease contexts, such as metabolic disorders, inflammatory conditions, and various cancers, could uncover novel therapeutic strategies.

Detailed Understanding of Long-term Developmental and Physiological Impacts

Future research should employ long-term studies in animal models to assess the persistent effects of developmental exposure to this compound on skeletal integrity, joint health, and the development of related pathologies. Furthermore, investigating the impact of this compound exposure during critical developmental windows on other organ systems where RXRs are highly expressed, such as the nervous system, metabolic tissues, and reproductive organs, is crucial. Understanding the molecular memory of early-life RXR activation and how it shapes long-term gene expression patterns and cellular functions is a significant research gap. Such studies are vital for assessing the potential risks associated with exposure to RXR-activating compounds, particularly during vulnerable developmental periods.

Q & A

Q. What is the primary mechanism of action of SR11237 in regulating gene expression?

this compound is a selective retinoid X receptor (RXR) agonist that binds to the RXR ligand-binding domain (LBD), inducing conformational changes that stabilize RXR/RXR homodimers and heterodimers (e.g., PPARγ/RXRα). This activation enhances recruitment of coactivators like SRC-1 and CBP-1, facilitating transcription of genes with RXR response elements .

Q. How does this compound differ from pan-RAR or RXR agonists like 9-cis retinoic acid (9cRA)?

Unlike 9cRA, which activates both RAR and RXR, this compound exhibits exclusive RXR specificity (no RAR cross-reactivity). Structural studies show its 1,3-dioxalane ring occupies a unique subpocket in the RXR LBD, reducing ligand-binding cavity volume by 10% and enhancing coactivator recruitment efficiency compared to 9cRA .

Q. What cellular processes are primarily influenced by this compound activation?

this compound modulates differentiation, proliferation, and apoptosis via RXR-dependent pathways. For example, it induces granulocytic maturation in leukemia cells when combined with PKA agonists and alters adipogenesis in mesenchymal stem cells depending on dimerization partners (e.g., RAR vs. PPARγ) .

Advanced Research Questions

Q. How can fluorescence-based assays (e.g., HTRF/FRET) elucidate this compound's effects on nuclear receptor dimerization?

  • Experimental Design : Titrate this compound against terbium cryptate-labeled RXRα LBD and sGFP-tagged receptors. Measure dimer stability via Förster resonance energy transfer (FRET).
  • Key Findings : this compound destabilizes RXRα homodimers (Kd increases) but stabilizes PPARγ/RXRα heterodimers (Kd decreases by 99% CI, p = 0.0007) .
  • Methodological Tip : Include controls with RXRα LBD mutants (e.g., total mutant lacking coactivator recruitment) to confirm ligand specificity .

Q. How to resolve contradictory findings on this compound's role in adipogenesis across cell models?

  • Data Analysis Framework :

Use co-immunoprecipitation to identify dominant dimer partners (RAR vs. PPARγ) in the cell type of interest.

Apply siRNA knockdown of RARβ or PPARγ to isolate context-dependent effects.

Quantify adipogenic markers (e.g., FABP4, PPARG) via qPCR under varying this compound concentrations.

  • Example : In SW872 cells, this compound inhibits adipogenesis via RAR/RXR heterodimers but promotes it in hBMSCs via PPARγ/RXR .

Q. What methodologies quantify this compound's impact on coactivator recruitment in nuclear receptor complexes?

  • Bioluminescence Resonance Energy Transfer (BRET) : Co-transfect cells with RXRα-Luc and coactivator-GFP constructs. Measure light emission changes upon this compound titration.
  • HTRF Assays : Use biotinylated CBP-1 peptides and terbium-streptavidin complexes to detect this compound-induced recruitment (EC50 = 5–10 nM) .
  • Caveat : this compound does not activate PPARγ directly but enhances heterodimer stability with PPARγ .

Methodological Best Practices

Q. What documentation ensures reproducibility in this compound studies?

  • Compound Preparation : Verify purity (>99%) via HPLC and provide batch-specific activity data (e.g., ITC binding affinity: Kd = 2–10 nM) .
  • Assay Protocols : Detail buffer conditions (e.g., 0.1% DMSO vehicle), receptor mutant sequences, and exact ligand concentrations.
  • Reporting Standards : Follow Beilstein Journal guidelines for supplemental data (e.g., raw HTRF curves, mutant receptor characterization) .

Q. How to address this compound's variable efficacy in differentiation assays?

  • Experimental Optimization :

Pre-screen cell lines for endogenous RXR/RAR/PPARγ expression (e.g., Western blot).

Combine this compound with pathway-specific agonists (e.g., 8CPT-cAMP for PKA synergy in NB4 cells) .

Use dose-response matrices to identify synergistic or antagonistic interactions.

Data Contradiction Analysis

Q. Why does this compound show opposing effects on osteoblast vs. chondrocyte proliferation in skeletal studies?

  • Hypothesis : Tissue-specific dimerization partners (e.g., RXR/VDR in osteoblasts vs. RXR/RAR in chondrocytes) alter downstream signaling.
  • Validation : Compare this compound-treated vs. knockout models (e.g., RXRα-/- mice) using histomorphometry and RNA-seq to identify divergent pathways .

Q. How to reconcile this compound's weak monotherapy activity with its strong synergistic effects?

  • Mechanistic Insight : this compound requires co-activators (e.g., PKA) to induce conformational changes in RXR that enable coactivator docking.
  • Experimental Approach : Perform structural studies (cryo-EM) of RXRα-LBD complexes with/without co-stimuli to map allosteric interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.